Spiroxamine-d4

描述

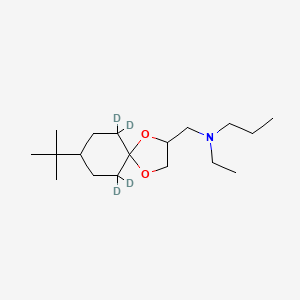

Structure

3D Structure

属性

分子式 |

C18H35NO2 |

|---|---|

分子量 |

301.5 g/mol |

IUPAC 名称 |

N-[(8-tert-butyl-6,6,10,10-tetradeuterio-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine |

InChI |

InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3/i10D2,11D2 |

InChI 键 |

PUYXTUJWRLOUCW-MKQHWYKPSA-N |

手性 SMILES |

[2H]C1(CC(CC(C12OCC(O2)CN(CC)CCC)([2H])[2H])C(C)(C)C)[2H] |

规范 SMILES |

CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Isotopic Purity and Characterization of Spiroxamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Spiroxamine-d4, with a core focus on its isotopic purity, the methodologies for its determination, and its fungicidal mechanism of action. This compound serves as a critical internal standard for the quantification of Spiroxamine in various analytical applications, particularly in mass spectrometry-based assays.

Quantitative Data Summary

The physical, chemical, and isotopic properties of this compound are summarized below. Data is compiled from technical datasheets from various chemical suppliers.

| Property | Value | Citation(s) |

| Analyte Name | This compound | [1][2][3] |

| CAS Number | 2469272-82-8 | [1][2] |

| Molecular Formula | C₁₈H₃₁D₄NO₂ | |

| Molecular Weight | 301.5 g/mol | |

| Isotopic Purity | >99% deuterated forms (d1-d4) | |

| Chemical Purity (HPLC) | >95% | |

| Unlabeled CAS Number | 118134-30-8 | |

| Storage Temperature | -20°C or +4°C | |

| Physical Format | Neat Oil |

Experimental Protocols

The synthesis and quality control of deuterated standards like this compound require precise and validated methodologies. The following sections describe plausible protocols for its synthesis and the definitive methods for verifying its isotopic purity.

Proposed Synthesis of this compound

The synthesis of this compound is analogous to its unlabeled counterpart, involving the formation of a spiroketal and subsequent amination. The key modification is the introduction of deuterium atoms at a stable, non-exchangeable position early in the synthetic route. Based on the structure, deuteration occurs on the cyclohexane ring.

Step 1: Synthesis of 4-tert-butylcyclohexanone-d4 The synthesis would begin with a deuterated precursor, such as 4-tert-butylcyclohexanone-2,2,6,6-d4. This can be achieved through methods like acid- or base-catalyzed hydrogen-deuterium exchange on the alpha-carbons of the unlabeled ketone in the presence of a deuterium source like D₂O.

Step 2: Formation of the Spiroketal Intermediate The resulting 4-tert-butylcyclohexanone-d4 is then reacted with 3-[ethyl(propyl)amino]propane-1,2-diol in a condensation reaction to form the spiroketal ring system. This step formally yields this compound.

A patent for the unlabeled compound describes a two-step process where an intermediate compound is first formed by reacting a precursor with an alkylamine, which is then further reacted with an alkyl bromide under the influence of a phase transfer catalyst to yield Spiroxamine.

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to achieve high chemical purity.

Determination of Isotopic Purity

The isotopic purity and enrichment of this compound are critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for this characterization.

Method 1: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the relative abundance of all deuterated isotopologues (d0, d1, d2, d3, d4) and calculate the isotopic enrichment.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system.

-

Procedure:

-

A dilute solution of this compound is infused directly or injected via a liquid chromatography (LC) system into the ESI source.

-

The instrument is operated in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

-

A high-resolution full scan mass spectrum is acquired over the relevant m/z range. The high resolving power allows for the separation of the isotopic peaks corresponding to the unlabeled (d0) and various deuterated forms (d1-d4) of Spiroxamine.

-

The peak intensities for each isotopologue are integrated.

-

-

Data Analysis: The isotopic purity is calculated by expressing the sum of the intensities of the deuterated forms (d1-d4) as a percentage of the total intensity of all detected isotopologues (d0 through d4). Corrections for the natural abundance of ¹³C may be applied for higher accuracy.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the position of deuterium labeling and provide an independent measure of isotopic enrichment.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

¹H-NMR: A proton NMR spectrum is acquired. The sites of deuteration are confirmed by the significant reduction or complete disappearance of the corresponding proton signals in the spectrum compared to the unlabeled Spiroxamine standard.

-

²H-NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their chemical environment.

-

-

Data Analysis: In the ¹H-NMR spectrum, the integration of the residual proton signal at the deuterated position relative to a non-deuterated signal of a known number of protons allows for the quantification of isotopic enrichment.

Visualized Workflows and Pathways

Diagrams created using Graphviz DOT language illustrate key processes related to this compound.

Quality Control Workflow for this compound

The following diagram outlines the logical workflow for the synthesis and quality control of this compound, ensuring it meets the specifications required for use as an internal standard.

Fungicidal Mechanism of Action: Ergosterol Biosynthesis Inhibition

Spiroxamine acts as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically targets the enzyme Δ¹⁴-reductase, disrupting the sterol pathway and compromising membrane integrity, which ultimately leads to fungal cell death.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to Spiroxamine-d4: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxamine-d4 is the deuterated analog of spiroxamine, a systemic fungicide belonging to the spiroketalamine class of chemicals. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of spiroxamine in various matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in analytical methodologies and the mechanism of action of its non-deuterated counterpart.

Chemical Structure and Properties

This compound is structurally identical to spiroxamine, with the exception of four deuterium atoms replacing four hydrogen atoms on the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane moiety. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled spiroxamine in mass spectrometric analysis.

Chemical Structure:

-

IUPAC Name: 8-(1,1-dimethylethyl)-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine-6,6,10,10-d4[1]

-

CAS Number: 2469272-82-8[1]

-

Molecular Formula: C₁₈H₃₁D₄NO₂[1]

-

Molecular Weight: 301.5 g/mol [1]

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₁D₄NO₂ | [1] |

| Formula Weight | 301.5 | |

| CAS Number | 2469272-82-8 | |

| Formal Name | 8-(1,1-dimethylethyl)-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine-6,6,10,10-d4 | |

| Purity | >99% deuterated forms (d1-d4) | |

| Formulation | A neat oil | |

| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble | |

| SMILES | CCN(CC1COC2(C([2H])([2H])CC(C(C)(C)C)CC2([2H])[2H])O1)CCC | |

| InChI Key | PUYXTUJWRLOUCW-MKQHWYKPSA-N |

Synthesis of this compound

A generalized two-step synthesis for spiroxamine has been described and could be adapted for its deuterated analog. The first step involves the reaction of a compound (referred to as X) with an alkylamine in the presence of a base to form an intermediate (XI). The second step is the reaction of this intermediate with an alkyl bromide and a base under the influence of a phase transfer catalyst to yield spiroxamine. To produce this compound, a deuterated version of one of the starting materials would be required.

Mechanism of Action of Spiroxamine

Spiroxamine acts as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it is a sterol biosynthesis inhibitor (SBI) that targets two key enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase. The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by spiroxamine.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of spiroxamine. Below are generalized experimental protocols for LC-MS/MS and GC-MS analysis.

Quantification of Spiroxamine using this compound by LC-MS/MS

This method is suitable for the analysis of spiroxamine in various environmental and biological matrices.

1. Sample Preparation (General Procedure)

-

Extraction: A known amount of the sample is homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, methanol). For soil samples, a mixture of methanol, water, and ammonia can be used.

-

Internal Standard Spiking: A known amount of this compound solution is added to the sample extract.

-

Clean-up (if necessary): The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering matrix components.

-

Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Value |

| LC System | High-Performance Liquid Chromatograph |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-20 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Spiroxamine: m/z 298.3 → 144.1 (quantifier), 298.3 → 100.1 (qualifier)this compound: m/z 302.3 → 144.1 |

3. Data Analysis

The concentration of spiroxamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of spiroxamine and a constant concentration of this compound.

Quantification of Spiroxamine using this compound by GC-MS

This method is an alternative for the analysis of spiroxamine, particularly in less complex matrices.

1. Sample Preparation (General Procedure)

-

Extraction: Similar to the LC-MS/MS procedure, the sample is extracted with a suitable solvent.

-

Internal Standard Spiking: A known amount of this compound solution is added to the extract.

-

Derivatization (if necessary): Although not always required for spiroxamine, derivatization may be employed to improve its chromatographic behavior and sensitivity.

-

Clean-up: A clean-up step may be necessary to remove non-volatile matrix components.

-

Reconstitution: The final extract is concentrated and reconstituted in a solvent suitable for GC injection (e.g., hexane, ethyl acetate).

2. GC-MS Instrumentation and Conditions

| Parameter | Typical Value |

| GC System | Gas Chromatograph |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | An optimized temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) |

| Mass Spectrometer | Mass selective detector (MSD) or Ion Trap |

| Ionization Mode | Electron Ionization (EI) |

| Monitored Ions | Spiroxamine: m/z 144, 100this compound: m/z 144, 104 |

3. Data Analysis

Similar to the LC-MS/MS method, quantification is based on the internal standard method, using the ratio of the peak areas of spiroxamine to this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of spiroxamine using this compound as an internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of the fungicide spiroxamine in a variety of samples. Its use as an internal standard in mass spectrometry-based methods helps to correct for matrix effects and variations in sample preparation and instrument response, leading to reliable analytical results. A thorough understanding of its chemical properties, synthesis, and the mechanism of action of its non-deuterated form is crucial for researchers and professionals in the fields of environmental science, food safety, and drug development. The provided experimental outlines serve as a foundation for the development of specific and validated analytical methods tailored to the matrix of interest.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Spiroxamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Spiroxamine-d4, a deuterated isotopologue of the fungicide Spiroxamine. This document details the synthetic pathway, experimental protocols, and relevant biological context for its mechanism of action. The information presented is intended to support research, development, and analytical applications involving this compound.

Introduction

Spiroxamine is a systemic fungicide belonging to the spiroketalamine class of chemicals. It is effective against a broad spectrum of fungal pathogens, particularly powdery mildew in cereals and grapes.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] this compound, in which four hydrogen atoms on the cyclohexane ring are replaced by deuterium, serves as an invaluable internal standard for quantification of Spiroxamine in various matrices using mass spectrometry-based methods. The stable isotope label provides a distinct mass shift without significantly altering the chemical properties, enabling accurate and precise measurements.

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the deuteration of a key precursor, followed by the construction of the spiroketalamine scaffold. The overall synthetic strategy is outlined below.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

The synthesis can be conceptually divided into three main stages:

-

Deuteration of 4-tert-butylcyclohexanone: The commercially available 4-tert-butylcyclohexanone is subjected to base-catalyzed hydrogen-deuterium exchange to introduce deuterium atoms at the alpha positions to the carbonyl group.

-

Synthesis of the aminodiol side-chain: 3-[ethyl(propyl)amino]propane-1,2-diol is prepared from 3-chloro-1,2-propanediol through amination followed by N-alkylation.

-

Spiroketalization: The deuterated ketone and the aminodiol side-chain are reacted under acidic conditions to form the final product, this compound.

Experimental Protocols

Synthesis of 4-tert-butylcyclohexanone-2,2,6,6-d4

This procedure is adapted from established methods for the alpha-deuteration of ketones.

Protocol:

-

To a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (e.g., 5% w/v), add 4-tert-butylcyclohexanone.

-

Heat the mixture to reflux and stir for an extended period (e.g., 24-48 hours) to allow for complete hydrogen-deuterium exchange at the alpha-positions. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the alpha-protons.

-

After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude deuterated ketone.

-

Purification can be achieved by distillation or column chromatography on silica gel.

Synthesis of 3-[ethyl(propyl)amino]propane-1,2-diol

This synthesis involves a two-step process starting from 3-chloro-1,2-propanediol.

Step 1: Synthesis of 3-amino-1,2-propanediol

-

3-chloro-1,2-propanediol is reacted with an excess of aqueous ammonia.

-

The reaction is typically carried out in a sealed vessel at elevated temperature (e.g., 50-60°C) for several hours.

-

After the reaction is complete, the excess ammonia and water are removed under reduced pressure to yield crude 3-amino-1,2-propanediol.

Step 2: N-alkylation to form 3-[ethyl(propyl)amino]propane-1,2-diol

-

The crude 3-amino-1,2-propanediol is dissolved in a suitable solvent, such as ethanol or acetonitrile.

-

A base, such as potassium carbonate or sodium bicarbonate, is added to the solution.

-

A sequential or concurrent addition of ethyl bromide and propyl bromide is performed. The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated.

-

The resulting crude product is purified by distillation under reduced pressure or column chromatography to yield pure 3-[ethyl(propyl)amino]propane-1,2-diol.

Synthesis of this compound (N-((8-(tert-butyl)-1,4-dioxaspiro[4.5]decan-2-yl-6,6,10,10-d4)methyl)-N-ethylpropan-1-amine)

This final step involves the acid-catalyzed spiroketalization of the deuterated ketone with the aminodiol.

Protocol:

-

4-tert-butylcyclohexanone-2,2,6,6-d4 and 3-[ethyl(propyl)amino]propane-1,2-diol are dissolved in an aprotic solvent such as toluene or dichloromethane.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.

-

The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid catalyst.

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by column chromatography on silica gel to afford the final product as a pale yellow oil.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Note that specific yields may vary depending on the reaction scale and optimization of conditions.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1 | 4-tert-butylcyclohexanone, NaOD/D₂O | 4-tert-butylcyclohexanone-d4 | >90 | >98 (after purification) |

| 2a | 3-chloro-1,2-propanediol, NH₃ | 3-amino-1,2-propanediol | 70-80 | >95 |

| 2b | 3-amino-1,2-propanediol, C₂H₅Br, C₃H₇Br | 3-[ethyl(propyl)amino]propane-1,2-diol | 60-70 | >97 (after purification) |

| 3 | 4-tert-butylcyclohexanone-d4, 3-[ethyl(propyl)amino]propane-1,2-diol | This compound | 80-90 | >98 (after purification) |

Table 1: Summary of Synthetic Steps and Expected Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |

| 4-tert-butylcyclohexanone | C₁₀H₁₈O | 154.25 | White solid | ¹H NMR, ¹³C NMR, IR |

| 4-tert-butylcyclohexanone-d4 | C₁₀H₁₄D₄O | 158.28 | White solid | Absence of α-proton signals in ¹H NMR, MS showing increased mass |

| 3-amino-1,2-propanediol | C₃H₉NO₂ | 91.11 | Viscous liquid | ¹H NMR, ¹³C NMR, IR |

| 3-[ethyl(propyl)amino]propane-1,2-diol | C₈H₁₉NO₂ | 161.24 | Viscous liquid | ¹H NMR, ¹³C NMR, MS |

| This compound | C₁₈H₃₁D₄NO₂ | 301.5 | Pale yellow oil | ¹H NMR, ¹³C NMR, High-Resolution MS (HRMS) confirming isotopic enrichment |

Table 2: Physicochemical and Spectroscopic Data of Key Compounds

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Spiroxamine acts by inhibiting multiple steps in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By disrupting this pathway, Spiroxamine leads to the accumulation of toxic sterol intermediates and ultimately fungal cell death.

The primary targets of spiroketalamine fungicides are believed to be sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase.

References

Spiroxamine-d4: A Technical Deep Dive into its Fungicidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the fungicide spiroxamine, with a focus on its deuterated form, spiroxamine-d4. Spiroxamine is a systemic fungicide with protective, curative, and eradicative properties, primarily used to control a range of fungal diseases in crops, most notably powdery mildew.[1][2][3][4][5] Its mode of action lies in the disruption of sterol biosynthesis, a critical pathway for the integrity and function of fungal cell membranes.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Spiroxamine is classified as a Sterol Biosynthesis Inhibitor (SBI). Its fungicidal activity stems from the simultaneous inhibition of two key enzymes in the late stages of the ergosterol biosynthesis pathway:

-

C-14 reductase (ERG24): This enzyme is responsible for the reduction of the double bond at position C-14 of sterol precursors.

-

Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the Δ8 to the Δ7 position in the sterol B-ring.

The dual inhibition of these enzymes leads to a cascade of detrimental effects within the fungal cell. Primarily, it causes a significant depletion of ergosterol, an essential sterol that modulates the fluidity, permeability, and integrity of the fungal plasma membrane. Concurrently, the blockage of these enzymatic steps results in the accumulation of toxic sterol intermediates, such as 14α-methylated and Δ8-sterols, which further disrupt membrane structure and function. This disruption of membrane homeostasis ultimately leads to the cessation of fungal growth and cell death.

The deuterated form, this compound, is functionally identical in its mechanism of action. The inclusion of deuterium atoms is primarily for its use as an internal standard in analytical studies, such as residue analysis or metabolic fate studies, allowing for precise quantification by mass spectrometry.

Quantitative Efficacy Data

The efficacy of spiroxamine has been quantified against various fungal pathogens. The following table summarizes reported half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values.

| Fungal Species | Pathogen Type | Efficacy Metric | Value (mg/L or µg/mL) | Reference |

| Neofusicoccum parvum | Grapevine Trunk Disease | EC50 | 0.97 - 10.28 | |

| Botryosphaeria dothidea | Grapevine Trunk Disease | EC50 | 0.97 - 10.28 | |

| Diplodia seriata | Grapevine Trunk Disease | EC50 | 0.97 - 10.28 | |

| Lasiodiplodia theobromae | Grapevine Trunk Disease | EC50 | 0.97 - 10.28 |

Downstream Cellular Effects and Signaling Pathways

The depletion of ergosterol and the accumulation of aberrant sterols trigger significant cellular stress, leading to the activation of compensatory signaling pathways.

Cell Wall Integrity (CWI) Pathway

The disruption of the plasma membrane, the primary site of spiroxamine's action, is sensed by transmembrane proteins that activate the Cell Wall Integrity (CWI) pathway. This mitogen-activated protein kinase (MAPK) cascade is a crucial stress response mechanism in fungi that initiates remedial actions, including the reinforcement of the cell wall to counteract membrane instability.

Unfolded Protein Response (UPR)

The inhibition of ergosterol biosynthesis also impacts the endoplasmic reticulum (ER), where the pathway is localized. The accumulation of unfolded or misfolded proteins in the ER, potentially including the enzymes of the ergosterol pathway themselves, triggers the Unfolded Protein Response (UPR). This is another critical stress response that aims to restore ER homeostasis.

Key Experimental Protocols

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the sterol composition of fungal cells treated with spiroxamine to observe the depletion of ergosterol and the accumulation of precursor sterols.

a. Fungal Culture and Treatment:

-

Inoculate a suitable liquid medium with the fungal species of interest.

-

Incubate under optimal growth conditions until the desired growth phase (e.g., mid-logarithmic phase) is reached.

-

Introduce spiroxamine at various concentrations (including a solvent control) to the cultures.

-

Continue incubation for a defined period to allow for the fungicide to exert its effect.

-

Harvest the fungal mycelia by filtration or centrifugation.

b. Lipid Extraction:

-

Wash the harvested mycelia with sterile distilled water.

-

Lyophilize the mycelia to dryness.

-

Saponify the dried mycelia using a solution of potassium hydroxide in ethanol to break down cell membranes and release lipids.

-

Extract the non-saponifiable lipids (containing sterols) with a non-polar solvent such as n-hexane or petroleum ether.

-

Evaporate the solvent to obtain the crude lipid extract.

c. Derivatization and GC-MS Analysis:

-

Derivatize the sterols in the extract to make them more volatile for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Separate the different sterols based on their retention times on the GC column.

-

Identify the sterols based on their mass spectra by comparison with known standards and spectral libraries.

-

Quantify the relative amounts of each sterol to determine the effect of spiroxamine treatment.

In Vitro Enzyme Inhibition Assay (Conceptual)

This protocol describes a conceptual framework for assessing the inhibitory effect of spiroxamine on its target enzymes, Δ14-reductase and Δ8→Δ7-isomerase, in a cell-free system.

a. Preparation of Microsomal Fractions:

-

Culture a fungal species known to be a good source of the target enzymes (e.g., Saccharomyces cerevisiae).

-

Harvest the cells and disrupt them mechanically (e.g., with glass beads) or enzymatically to release the cellular contents.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in ER-associated enzymes like those in the ergosterol pathway.

b. Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, a suitable buffer, and necessary cofactors (e.g., NADPH for the reductase).

-

Add a known substrate for the enzyme being assayed (e.g., a Δ14-sterol for the reductase or a Δ8-sterol for the isomerase). Radiolabeled substrates are often used for ease of detection.

-

Introduce spiroxamine at a range of concentrations to different reaction tubes.

-

Incubate the reactions at an optimal temperature for a specific duration.

-

Stop the reactions and extract the sterols.

c. Product Analysis and IC50 Determination:

-

Separate the substrate from the product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed in each reaction.

-

Calculate the percentage of enzyme inhibition for each spiroxamine concentration relative to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of spiroxamine required to inhibit 50% of the enzyme's activity, by plotting the inhibition data against the logarithm of the inhibitor concentration.

Conclusion

Spiroxamine's fungicidal activity is a direct consequence of its potent and dual inhibition of Δ14-reductase and Δ8→Δ7-isomerase in the fungal ergosterol biosynthesis pathway. This leads to a depletion of essential ergosterol and an accumulation of toxic sterol precursors, ultimately compromising fungal cell membrane integrity and leading to cell death. The cellular stress induced by this mechanism also activates key signaling pathways such as the CWI and UPR, highlighting the multifaceted impact of this fungicide on fungal physiology. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of spiroxamine and other SBI fungicides.

References

- 1. The Unfolded Protein Response Is Induced by the Cell Wall Integrity Mitogen-activated Protein Kinase Signaling Cascade and Is Required for Cell Wall Integrity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JoF | Special Issue : The Fungal Cell Wall Integrity Pathway [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Distinction: A Technical Guide to Spiroxamine and its Deuterated Analog, Spiroxamine-d4

For researchers, scientists, and professionals in drug development and analytical chemistry, precision is paramount. In the quantification of active compounds, the use of isotopically labeled internal standards is the gold standard. This guide provides an in-depth technical examination of Spiroxamine, a widely used fungicide, and its deuterated counterpart, Spiroxamine-d4, elucidating their fundamental differences and the critical role of the latter in analytical methodologies.

Core Chemical and Physical Distinctions

Spiroxamine is a spiroketalamine fungicide that functions by inhibiting sterol biosynthesis in fungi.[1] this compound is its synthetically altered form, where four hydrogen atoms have been replaced by deuterium isotopes.[2][3] This isotopic substitution results in a molecule that is chemically identical in terms of reactivity and chromatographic behavior but possesses a distinct, higher molecular weight. This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based analytical techniques.[2]

| Property | Spiroxamine | This compound |

| Molecular Formula | C₁₈H₃₅NO₂[4] | C₁₈H₃₁D₄NO₂ |

| Molecular Weight | 297.5 g/mol | 301.5 g/mol |

| CAS Number | 118134-30-8 | 2469272-82-8 |

| Primary Application | Fungicide | Internal Standard for Analytical Quantification |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Spiroxamine's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it inhibits two key enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase. This dual inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, leading to cell death.

References

Commercial Suppliers and Technical Applications of Spiroxamine-d4 for Research: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and research applications of Spiroxamine-d4. It is intended to serve as a valuable resource for scientists utilizing this stable isotope-labeled internal standard in quantitative analytical studies. This document outlines key technical data from various suppliers, details experimental protocols for its use, and illustrates the biological pathway of its unlabeled analogue, Spiroxamine.

Commercial Availability and Technical Data

This compound is available from several reputable chemical suppliers who specialize in analytical and research standards. The following table summarizes the key quantitative data for this compound offered by these vendors, facilitating a straightforward comparison for procurement purposes.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Format |

| Cayman Chemical | 39604 | 2469272-82-8 | C₁₈H₃₁D₄NO₂ | 301.5 | >99% deuterated forms (d1-d4) | Neat Oil |

| LGC Standards | TRC-S683502 | 2469272-82-8 | C₁₈H₃₁D₄NO₂ | 301.5 | Not specified | Not specified |

| Clinivex | RCLST205386 | Not specified | C₁₈H₃₁D₄NO₂ | 301.5 | Not specified | Not specified |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Spiroxamine, the unlabeled counterpart of this compound, is a fungicide that functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Specifically, it targets the sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase enzymes in the ergosterol biosynthesis pathway.[2] Disruption of this pathway leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.[3]

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the points of inhibition by various classes of fungicides, including the class to which Spiroxamine belongs.

Caption: Fungal ergosterol biosynthesis pathway with key enzymes and sites of fungicide inhibition.

Experimental Protocols: Quantitative Analysis using this compound

This compound is primarily utilized as an internal standard for the quantification of Spiroxamine in various matrices by chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.

The following is a synthesized, detailed methodology for the analysis of Spiroxamine in a food matrix (e.g., grapes) using this compound as an internal standard, based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and LC-MS/MS analysis protocols.

Reagents and Materials

-

Spiroxamine analytical standard (≥98% purity)

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium carbonate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Spiroxamine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Spiroxamine and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Spiroxamine stock solution with a suitable solvent (e.g., acetonitrile) to achieve concentrations ranging from 1 to 100 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS Extraction)

-

Homogenize a representative sample of the matrix (e.g., 10-15 g of grapes).

-

Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Spike the sample with a known volume of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 10 ng/g).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄).

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a method for the chiral separation of Spiroxamine isomers and can be adapted for quantitative analysis.[5]

-

Liquid Chromatography System: Agilent 1290 UPLC system or equivalent.

-

Column: CHIRAL ART Amylose-SA, 3 µm, 150 x 3 mm ID.

-

Mobile Phase A: Water/Ethanol (9/1) + 10 mM Ammonium Carbonate (pH ~9.5).

-

Mobile Phase B: Water/Ethanol (1/9) + 10 mM Ammonium Carbonate.

-

Gradient: 25% A / 75% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 1 µL.

-

Mass Spectrometer: Sciex API6500 triple-quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Spiroxamine (Quantifier) | 298.3 | 144.1 |

| Spiroxamine (Qualifier) | 298.3 | 100.1 |

| This compound | 302.3 | 144.1 |

Note: The MRM transition for this compound should be optimized. The precursor ion will be shifted by +4 Da compared to the unlabeled compound. The product ion may be the same if the deuterium labels are not on the fragmented portion of the molecule.

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of the Spiroxamine to the this compound internal standard against the concentration of the calibration standards.

-

Determine the concentration of Spiroxamine in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of Spiroxamine in a research setting using this compound as an internal standard.

Caption: General workflow for the quantitative analysis of Spiroxamine using a deuterated internal standard.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. QuEChERS LC-MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. chromatographytoday.com [chromatographytoday.com]

Spiroxamine-d4: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Spiroxamine-d4 (CAS No. 2469272-82-8). As a deuterated analog of the fungicide Spiroxamine (CAS No. 118134-30-8), its material safety profile is considered analogous to the parent compound.[1] This document consolidates critical safety information to ensure its proper handling, storage, and disposal in a research and development setting.

Hazard Identification and Classification

Spiroxamine is classified as a hazardous substance.[2] The following table summarizes its classification according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Eye Irritation | - | Severely irritating to the eye. |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to the eyes through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Toxicological Data

Toxicological studies have been conducted on Spiroxamine to determine its potential health effects. The data is summarized below.

| Metric | Value | Species | Route | Finding |

| LD50 | >500 mg/kg | Rat | Oral | Moderately to highly acutely toxic. |

| LD50 | 245 mg/kg | Rat | Oral | - |

| LC50 | 330 mg/m³/4h | Rat | Inhalation | Harmful if inhaled. |

| TDLO | 2,232 ml/kg/90D | Mouse | Oral | - |

| Skin Irritation | - | Rabbit | Dermal | Moderately irritating. |

| Eye Irritation | - | Rabbit | Ocular | Severely irritating. |

| Skin Sensitization | - | Guinea Pig | Dermal | Caused an allergic skin reaction. |

Experimental Methodologies

The toxicological data presented were derived from a series of standardized studies designed to assess the safety of Spiroxamine. While detailed proprietary protocols are not publicly available, the methodologies are based on internationally recognized guidelines.

-

Acute Toxicity Studies: These experiments determine the short-term adverse effects of a substance following a single exposure. Studies were conducted for oral, dermal, and inhalation routes in laboratory animals (primarily rats). The LD50 (lethal dose for 50% of the test population) and LC50 (lethal concentration for 50%) values were established.

-

Irritation and Sensitization Studies: Skin and eye irritation potential was evaluated in rabbits. These tests involve applying the substance to the skin or into the eye and observing for signs of irritation such as redness, swelling, and damage. Skin sensitization studies in guinea pigs were performed to assess the potential for the substance to provoke an allergic skin reaction upon repeated contact.

-

Repeated Dose Toxicity: Long-term exposure studies in rats and dogs identified target organs for toxicity, which included the eyes, liver, esophagus, and urinary bladder.

-

Reproductive & Developmental Toxicity: Two-generation studies in rats and developmental toxicity studies in rats and rabbits were conducted. These experiments evaluate potential adverse effects on reproductive function and the development of offspring. Developmental effects were observed only at high doses that also caused maternal toxicity.

-

Mutagenicity and Carcinogenicity: A battery of in vitro and in vivo tests was performed to assess the potential of Spiroxamine to cause genetic mutations, all of which were negative. Long-term carcinogenicity studies in rats and mice concluded that Spiroxamine was not carcinogenic.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to good industrial hygiene and safety practices is paramount when handling this compound.

Engineering Controls:

-

Ensure good ventilation or work in a fume hood to minimize exposure to dust or vapors.

Personal Protective Equipment (PPE): The following PPE is recommended to minimize exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield. | Protects against splashes and eye contact, which can cause severe irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile), a lab coat, or a chemical safety suit. | Prevents skin contact, which can cause irritation, allergic reactions, and systemic toxicity. |

| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if ventilation is inadequate or when handling powders that can generate dust. |

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly with soap and water after handling and before breaks.

-

Remove contaminated clothing immediately.

Emergency Procedures and First Aid

Immediate action is required in case of accidental exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Drench the affected skin with plenty of water for at least 15 minutes. Wash thoroughly with soap and water. Get medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present, after the first 5 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention. |

Accidental Release Workflow

The following diagram outlines the logical workflow for handling a spillage of this compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 2469272-82-8 |

| Molecular Formula | C18H31D4NO2 |

| Molecular Weight | 301.5 g/mol |

| Appearance | Solid material / White crystalline powder |

| Storage Temperature | +4°C |

| Stability | ≥ 4 years |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Stability and Reactivity

-

Chemical Stability: The product is considered stable under recommended storage conditions.

-

Conditions to Avoid: Protect from light and store out of direct sunlight.

-

Incompatible Materials: Avoid strong acids, strong bases, and strong oxidizing agents.

-

Hazardous Decomposition Products: No further relevant information available.

-

Hazardous Polymerization: Will not occur.

Disposal Considerations

-

Waste Treatment: This material and its container must be disposed of as hazardous waste. Do not dispose of it with household garbage or allow it to reach the sewage system.

-

Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research, particularly within the realms of agrochemical development and pharmacology, the strategic use of isotopically labeled compounds has become indispensable. Deuterium (²H), a stable isotope of hydrogen, offers a powerful tool to elucidate metabolic pathways, enhance analytical precision, and investigate pharmacokinetic profiles. This technical guide explores the primary research applications of deuterated spiroxamine, a heavy-isotope-labeled variant of the widely used fungicide. By leveraging the "deuterium isotope effect" and its utility as an internal standard, researchers can unlock new dimensions of understanding in toxicology, environmental fate, and drug metabolism studies.

Core Applications of Deuterated Spiroxamine

The primary research applications of deuterated spiroxamine hinge on two key principles: its utility as a superior internal standard for quantitative analysis and its ability to modify metabolic rates, thereby serving as a probe in pharmacokinetic and metabolism studies.

Gold-Standard Internal Standard in Quantitative Analysis

In bioanalysis, the use of an internal standard is crucial for correcting variability during sample preparation, chromatographic injection, and mass spectrometric ionization[1]. An ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior[1]. Deuterated analogs of the target analyte are considered the gold standard for internal standards in mass spectrometry-based quantification, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2].

Deuterated spiroxamine serves this role by providing a signal that is chemically identical to the native spiroxamine but mass-shifted, allowing for precise quantification even in complex matrices like soil, grapes, or plasma[2]. The use of a deuterated internal standard compensates for matrix effects and variations in instrument response, leading to more accurate and reproducible results.

Experimental Workflow for Quantitative Analysis using Deuterated Spiroxamine

Caption: Workflow for quantitative analysis of spiroxamine using its deuterated analog as an internal standard.

Experimental Protocol: Quantification of Spiroxamine in Grape Matrix

-

Sample Homogenization : Homogenize 10 g of grape sample.

-

Internal Standard Spiking : Fortify the homogenate with a known concentration of deuterated spiroxamine solution.

-

Extraction : Extract the sample with an alkaline solution of cyclohexane and dichloromethane (9:1, v/v). Vortex and centrifuge to separate the layers.

-

Cleanup : Pass the organic extract through a solid-phase extraction (SPE) cartridge to remove interferences.

-

Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis : Inject the reconstituted sample into an LC-MS/MS system. Monitor the specific mass transitions for both native spiroxamine and deuterated spiroxamine.

| Parameter | Native Spiroxamine | Deuterated Spiroxamine (d7) |

| Precursor Ion (m/z) | 298.2 | 305.2 |

| Product Ion 1 (m/z) | 144.1 | 144.1 |

| Product Ion 2 (m/z) | 100.1 | 100.1 |

| Retention Time (min) | ~5.8 | ~5.8 |

| Limit of Quantification | 0.02 mg/kg | N/A |

| Recovery (%) | 78-102% | N/A |

Table 1: Hypothetical LC-MS/MS parameters for the analysis of spiroxamine and a deuterated (d7) analog. The precursor ion for the deuterated version is shifted by the mass of the incorporated deuterium atoms, while fragment ions may remain the same if the deuterium is not on the fragmented portion.

Probing Metabolism and Pharmacokinetics via the Deuterium Isotope Effect

Replacing hydrogen with deuterium at a site of metabolic transformation can slow down the rate of enzymatic cleavage due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in drug development and toxicology.

By administering deuterated spiroxamine to a biological system (e.g., in vivo animal models, in vitro liver microsomes), researchers can:

-

Identify Metabolic Soft Spots : Comparing the metabolic profile of deuterated versus non-deuterated spiroxamine can reveal the primary sites of metabolic attack. A reduction in the formation of a particular metabolite from the deuterated compound suggests that the deuterated position is a key site of metabolism.

-

Alter Pharmacokinetic Profiles : Slowing down metabolism can lead to a longer biological half-life, increased systemic exposure (AUC), and potentially altered efficacy or toxicity profiles. This allows for the study of the parent compound's effects with reduced interference from its metabolites.

-

Reduce Toxic Metabolite Formation : If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can redirect metabolism towards less toxic pathways.

Logical Flow for a Comparative Metabolism Study

Caption: Comparative workflow to identify metabolic pathways of spiroxamine using the kinetic isotope effect.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation Preparation : Prepare incubations containing liver microsomes (e.g., rat, human), a NADPH-regenerating system, and either native spiroxamine or deuterated spiroxamine at a known concentration.

-

Incubation : Incubate the mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching : Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing : Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS.

-

Data Analysis : Plot the percentage of remaining parent compound (spiroxamine or deuterated spiroxamine) against time. Calculate the in vitro half-life (t½).

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Spiroxamine | 25.3 | 27.4 |

| Deuterated Spiroxamine | 48.9 | 14.2 |

Table 2: Hypothetical results from an in vitro metabolic stability assay comparing spiroxamine and its deuterated analog. The longer half-life and lower intrinsic clearance of the deuterated compound would demonstrate the kinetic isotope effect.

Conclusion

Deuterated spiroxamine is a multifaceted tool for high-level research in the agrochemical and pharmaceutical sciences. Its application as an internal standard ensures the highest level of accuracy in quantitative residue and bioanalytical studies. Furthermore, its use as a metabolic probe allows for a deeper understanding of pharmacokinetic properties, metabolic pathways, and potential toxicological profiles. For researchers aiming to refine analytical methods or delve into the metabolic fate of spiroxamine, the synthesis and application of its deuterated analog represent a critical and enabling strategy.

References

Navigating the Environmental Journey of Spiroxamine-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Spiroxamine-d4. As a deuterated analog of the fungicide Spiroxamine, its environmental behavior is considered analogous to the parent compound. This document synthesizes available data on its degradation pathways, persistence in various environmental compartments, and the methodologies employed in its environmental risk assessment.

Executive Summary

Spiroxamine is a systemic fungicide that undergoes degradation in the environment primarily through microbial activity in soil and, to a lesser extent, through hydrolysis in aquatic environments. Its degradation leads to the formation of several metabolites. The persistence of Spiroxamine is influenced by environmental factors such as soil type, pH, and temperature. This guide details the known degradation pathways, summarizes key quantitative data on its environmental half-life, and outlines the experimental protocols used to derive this information.

Environmental Degradation Pathways

The environmental degradation of Spiroxamine proceeds through several key pathways, primarily driven by microbial action in soil. The main transformation processes include dealkylation of the amine moiety and oxidation.

The primary degradation metabolites of Spiroxamine identified in soil are:

-

Spiroxamine-despropyl: Formed by the removal of the propyl group.

-

Spiroxamine-desethyl: Formed by the removal of the ethyl group.

-

Spiroxamine N-oxide: Formed by the oxidation of the tertiary amine.

-

Spiroxamine acid: Formed through further oxidation processes.[1]

These degradation products are key to understanding the overall environmental impact of Spiroxamine.

Quantitative Data on Environmental Fate

The persistence of Spiroxamine in the environment is quantified by its dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade.

Table 1: Aerobic Soil Metabolism of Spiroxamine

| Soil Type | Temperature (°C) | DT50 (days) | Reference |

| Not Specified | Not Specified | 37 - 44 | 2 |

Table 2: Hydrolysis of Spiroxamine in Water

| pH | Temperature (°C) | DT50 (days) | Reference |

| 4 | 20 ± 2 | 37 | 3 |

| 14 | 20 ± 2 | 10 | 3 |

Experimental Protocols

The environmental fate of Spiroxamine is assessed using standardized laboratory studies, primarily following the guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (OECD 307)

This study evaluates the rate and pathway of degradation of a test substance in soil under aerobic conditions.

Methodology:

-

Soil Selection: Representative agricultural soils are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture).

-

Test Substance Application: 14C-labeled this compound is applied to the soil samples to facilitate the tracking of the parent compound and its metabolites.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for a period of up to 120 days.[4] A continuous flow of air is maintained to ensure aerobic conditions.

-

Volatile Trapping: Evolved 14CO2 is trapped in a suitable absorbent to quantify the extent of mineralization.

-

Sampling and Extraction: Soil samples are taken at various time intervals and extracted with appropriate solvents.

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its degradation products.

-

Data Analysis: The dissipation of the parent compound and the formation and decline of metabolites are modeled to calculate DT50 values.

Hydrolysis (OECD 111)

This study determines the rate of abiotic degradation of a test substance in aqueous solutions at different pH values.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at environmentally relevant pH values (typically pH 4, 7, and 9).[5]

-

Test Substance Application: A known concentration of this compound is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 20°C) to prevent photodegradation.[6]

-

Sampling: Aliquots of the solutions are taken at different time intervals.

-

Analysis: The concentration of this compound and any hydrolysis products are determined, often by LC-MS/MS.[6]

-

Data Analysis: The degradation rate constants and DT50 values are calculated for each pH.

Photolysis in Water

Conclusion

The environmental fate of this compound, inferred from data on Spiroxamine, is characterized by moderate persistence in soil, with microbial degradation being the primary dissipation route. Hydrolysis contributes to its degradation in aquatic systems, particularly under alkaline conditions. The principal degradation pathways involve dealkylation and oxidation, leading to the formation of several metabolites. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental risk of Spiroxamine and its deuterated analogs. Further research into the photolytic degradation of Spiroxamine would provide a more complete picture of its environmental fate.

References

- 1. bayer.com [bayer.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis study and extraction of spiroxamine from soils of different physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Hydrolysis study and extraction of spiroxamine from soils of different physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Spiroxamine-d4: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive toxicological profile of Spiroxamine. Specific toxicological studies on Spiroxamine-d4 are not publicly available. As this compound is a deuterated isotopologue of Spiroxamine, its toxicological properties are presumed to be closely analogous to those of the parent compound. The data herein, therefore, pertains to Spiroxamine and serves as a robust surrogate for the toxicological assessment of this compound for research and drug development purposes.

Executive Summary

Spiroxamine, a spiroketalamine fungicide, acts by inhibiting sterol biosynthesis in fungi[1][2]. In laboratory studies involving mammalian species, the primary target organ for toxicity is the liver, with repeated exposure leading to hepatotoxicity[3][4]. Spiroxamine exhibits moderate acute oral toxicity and is a skin irritant and sensitizer[5]. There is no evidence of carcinogenicity or mutagenicity in standard assays. Developmental toxicity has been observed at maternally toxic doses. This guide summarizes the key toxicological findings for Spiroxamine, providing detailed experimental protocols for major assays and visual representations of experimental workflows and putative signaling pathways.

Quantitative Toxicological Data

The following tables summarize the quantitative data from various toxicological studies on Spiroxamine.

Acute Toxicity

| Species | Route | Endpoint | Value (mg/kg bw) | Classification | Reference |

| Rat | Oral | LD50 | >500 | Harmful if swallowed | |

| Rat | Dermal | LD50 | 1,068 | Harmful in contact with skin | |

| Rat | Inhalation | LC50 (4h) | 1.98 mg/L | Harmful if inhaled | |

| Mouse | Oral | TDLo | 2,232 (90 days, continuous) | - |

Table 1: Acute Toxicity of Spiroxamine

Subchronic and Chronic Toxicity

| Species | Duration | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | 90-Day | Oral (dietary) | M: 9.3, F: 13.2 | M: 54.9, F: 75.1 | Decreased body weight, hyperkeratosis of esophagus and forestomach | |

| Dog | 13-Week | Oral (dietary) | M: 16.9, F: 21.29 | - | Liver effects | |

| Rat | 2-Year | Chronic/Carcinogenicity | M: 4.22, F: 5.67 | - | Esophagus and urinary bladder effects |

Table 2: Subchronic and Chronic Toxicity of Spiroxamine

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Negative | |

| Unscheduled DNA Synthesis | Rat Hepatocytes | - | Negative | |

| In vivo Micronucleus | Mouse | - | Negative | |

| Chromosome Aberration | CHO Cells | - | Negative | |

| Forward Mutation | CHO Cells | - | Negative |

Table 3: Genotoxicity Profile of Spiroxamine

Carcinogenicity

| Species | Study Duration | Finding | Reference |

| Rat | 2-Year | No evidence of oncogenic potential | |

| Mouse | - | No evidence of oncogenic potential |

Table 4: Carcinogenicity of Spiroxamine

Reproductive and Developmental Toxicity

| Species | Study Type | NOAEL (mg/kg bw/day) | Effects | Reference |

| Rat | 2-Generation Reproduction | Parental: 10.8, Offspring: 10.8 | At high doses, parental toxicity and offspring effects (decreased litter size and survival) were observed. | |

| Rat | Prenatal Developmental (Oral) | Maternal: 30, Developmental: 30 | Delayed ossification and reduced fetal weights at maternally toxic doses. | |

| Rabbit | Prenatal Developmental (Oral) | Maternal: 20, Developmental: 20 | No treatment-related effects on development. |

Table 5: Reproductive and Developmental Toxicity of Spiroxamine

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on standard OECD guidelines.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is determined using the Acute Toxic Class Method. This stepwise procedure uses a small number of animals per step.

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days.

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g body weight for rodents.

-

Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step determines the next dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Dermal Irritation (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 g or 0.5 mL of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The degree of skin reaction is scored.

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium lacking the required amino acid.

-

Scoring: The plates are incubated for 48-72 hours. A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

-

Test Animals: Typically, mice or rats are used.

-

Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment (e.g., 24 and 48 hours).

-

Analysis: The collected cells are smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Experimental Workflow: In Vivo Micronucleus Assay

Caption: Workflow for an in vivo micronucleus assay.

Proposed Signaling Pathway for Spiroxamine-Induced Hepatotoxicity

Caption: Proposed pathway for Spiroxamine hepatotoxicity.

References

- 1. Spiroxamine | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spiroxamine (Ref: KWG 4168) [sitem.herts.ac.uk]

- 3. Federal Register :: Spiroxamine; Pesticide Tolerance [federalregister.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Methodological & Application

Application Notes: The Use of Spiroxamine-d4 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. Deuterated internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest, ensuring they effectively compensate for variations in sample preparation, instrument response, and matrix effects.[1][2] Spiroxamine-d4, a deuterated analog of the fungicide Spiroxamine, serves as an ideal internal standard for the quantification of Spiroxamine in various matrices. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based analytical methods.

Spiroxamine is a systemic fungicide used to control a broad spectrum of fungal diseases in crops like cereals and grapes.[3] Its detection and quantification are crucial for residue analysis, environmental monitoring, and toxicological studies. The use of this compound as an internal standard significantly enhances the robustness and reliability of these analytical methods.[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. The analyte and the internal standard are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization.[2] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during preparation or fluctuations in instrument performance.

Experimental Protocols

The following protocols are representative methodologies for the analysis of Spiroxamine using this compound as an internal standard, compiled from established analytical methods.

Sample Preparation: QuEChERS-based Extraction for Strawberry Samples

This protocol is suitable for the extraction of Spiroxamine from complex matrices such as strawberries.

Materials:

-

Homogenized strawberry sample

-

This compound internal standard spiking solution

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized strawberry sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and vortex for another 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a d-SPE tube.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Spiroxamine: The precursor ion ([M+H]⁺) is m/z 298. The selection of product ions will depend on the instrument and optimization, but common transitions could be monitored for quantification and confirmation (e.g., 298 -> 144 for quantitation and 298 -> 100 for confirmation).

-

This compound: The precursor ion will be shifted by the number of deuterium atoms (e.g., m/z 302 for a d4-labeled standard). The product ions will also be shifted accordingly. These transitions must be determined experimentally by infusing the this compound standard.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The following tables summarize quantitative data from various studies on Spiroxamine analysis. While these studies may not have all used this compound, they provide a baseline for expected method performance. The use of a deuterated internal standard is expected to improve the precision and accuracy of these methods.

Table 1: Method Performance for Spiroxamine Analysis in Strawberries by LC-MS/MS

| Parameter | Value |

| Linearity Range | 0.001 - 0.1 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Mean Recovery | 97.1 - 108.2% |

| Inter-day Precision (RSD) | < 4.9% |

| Intra-day Precision (RSD) | < 4.9% |

| Limit of Quantitation (LOQ) | 0.001 mg/kg |

Table 2: Method Performance for Spiroxamine Analysis in Grapes, Must, and Wine by GC/IT-MS

| Matrix | Fortification Level (mg/kg) | Recovery Range | RSD (%) | Limit of Quantitation (LOQ) (mg/kg) |

| Grapes & Must | 0.02 - 5.0 | 78 - 102% | < 13% | 0.02 or 0.10 (depending on extraction) |

| Red & White Wine | 0.02 - 5.0 | 90 - 101% | < 9% | 0.02 |